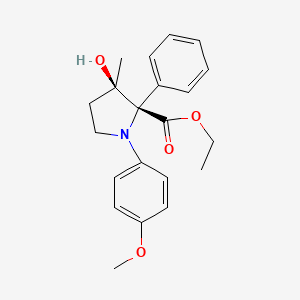

Ethyl (2S,3R)-3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate

Description

Ethyl (2S,3R)-3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a stereochemically dense structure. The compound features a five-membered pyrrolidine ring substituted with hydroxyl, methyl, phenyl, and 4-methoxyphenyl groups, along with an ethyl ester moiety.

Properties

IUPAC Name |

ethyl (2S,3R)-3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-4-26-19(23)21(16-8-6-5-7-9-16)20(2,24)14-15-22(21)17-10-12-18(25-3)13-11-17/h5-13,24H,4,14-15H2,1-3H3/t20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXOBTFCZWMSCK-NHCUHLMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C(CCN1C2=CC=C(C=C2)OC)(C)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1([C@](CCN1C2=CC=C(C=C2)OC)(C)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amino Acid Precursors: : This compound is synthesized starting from amino acids which undergo a series of reactions including esterification, cyclization, and subsequent functional group modifications.

Cyclization Reactions: : The key step often involves cyclization of the precursor molecules under controlled temperature and pressure conditions, typically employing catalysts like trifluoroacetic acid.

Hydroxylation: : Introduction of the hydroxyl group is achieved through selective hydroxylation reactions, using agents such as osmium tetroxide.

Batch Processing: : Typically involves multiple stages of synthesis, followed by purification steps like recrystallization or chromatography.

Continuous Flow Systems: : Used to enhance yield and efficiency, where reactants are continuously fed into the system, and products are extracted.

Chemical Reactions Analysis

Oxidation: : The compound can undergo oxidation to form ketones or carboxylic acids, depending on the reagents used.

Reduction: : Reduction reactions can be performed to obtain secondary alcohols or amines.

Substitution: : Various functional groups on the pyrrolidine ring can be substituted through nucleophilic substitution reactions.

Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.

Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

Catalysts: : Palladium on carbon for hydrogenation reactions.

Oxidation Products: : Such as ketones, aldehydes, or carboxylic acids.

Reduction Products: : Such as secondary alcohols or amines.

Substitution Products: : Depending on the substituents introduced, new derivatives of the parent compound.

Scientific Research Applications

Chemistry: : Used as a chiral building block in asymmetric synthesis, providing a route to synthesize enantiomerically pure compounds.

Biology: : Investigated for its interactions with biological systems, potentially as a lead compound in drug discovery.

Industry: : Used in the synthesis of fine chemicals, intermediates for pharmaceuticals, and agrochemicals.

Mechanism of Action

Molecular Targets: : The compound targets specific enzymes or receptors in biological systems. Its hydroxyl and methoxy groups play crucial roles in binding interactions.

Pathways Involved: : It can modulate pathways related to inflammation or pain, making it a candidate for therapeutic development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from the provided evidence, focusing on substituents , synthetic complexity , and physicochemical properties .

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| Ethyl (2S,3R)-3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate (Target) | Pyrrolidine | 4-Methoxyphenyl, phenyl, hydroxyl, methyl, ethyl ester | ~357.4 (calculated) | Chiral centers (2S,3R); polar hydroxyl group; aromatic diversity |

| Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate | Pyrrole | Cyano, trifluoromethyl-pyridine, methyl, ethyl ester | 328.2 (observed) | Electron-withdrawing groups (CN, CF₃); planar pyridine-pyrrole hybrid |

| 4-((3,4-Difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid (211) | Pyrrole | 3,4-Difluorophenyl, methyl, carboxylic acid | 249.9 (observed) | Acidic carboxyl group; fluorinated aryl substituent; high HPLC purity (98.60%) |

| (4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-... (Example 1 derivative, EP 4374877) | Pyrrolo[1,2-b]pyridazine | Difluorophenyl, ethyl, hydroxyl, trifluoromethyl-furan | ~500 (estimated) | Macrocyclic hybrid; multiple fluorinated groups; amide linkage |

Key Findings from Comparative Analysis

Stereochemical Complexity: The target compound’s (2S,3R) configuration contrasts with the planar pyrrole derivatives (e.g., ) and the macrocyclic pyrrolo-pyridazine in . This stereochemistry may enhance binding specificity in biological systems compared to non-chiral analogs .

The hydroxyl group in the target compound may facilitate hydrogen bonding, a feature absent in the pyrrole-carboxylic acid (211, ), which relies on its carboxyl group for acidity .

Synthetic Accessibility :

- Pyrrolidine derivatives like the target compound likely require enantioselective synthesis (e.g., chiral auxiliaries or catalysts), whereas pyrrole analogs () are synthesized via straightforward alkylation/cyclization steps .

- The macrocyclic compound in involves complex amide coupling and furan functionalization, increasing synthetic complexity .

Physicochemical Properties: The target compound’s ethyl ester group balances lipophilicity and hydrolytic stability, contrasting with the carboxylic acid in compound 211 (), which is more polar but prone to ionization .

Research Implications and Limitations

- Gaps in Data : The provided evidence lacks explicit characterization data (e.g., NMR, X-ray crystallography) for the target compound. Structural insights are inferred from analogs .

- Biological Relevance : While fluorinated and aromatic substituents (common in and ) are associated with CNS activity or kinase inhibition, the target compound’s hydroxyl and methoxy groups may favor targets like GPCRs or oxidoreductases.

Biological Activity

Ethyl (2S,3R)-3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with readily available pyrrolidine derivatives.

- Chiral Resolution : The compound is synthesized as a single enantiomer through methods that prevent racemization.

- Functionalization : Introduction of the methoxy and phenyl groups is achieved via electrophilic aromatic substitution and other functionalization techniques.

Immunomodulatory Effects

The compound's structural similarity to known immunomodulators suggests potential activity in modulating immune responses. For example, similar compounds have been shown to interact with the aryl hydrocarbon receptor (AhR), which plays a critical role in immune regulation.

- Mechanism of Action : Compounds that activate AhR can influence cytokine production and T cell differentiation.

- Potential Applications : This suggests possible applications in treating autoimmune diseases or conditions characterized by dysregulated immune responses.

In Vivo Studies

In animal models, derivatives of pyrrolidine compounds have been tested for their efficacy in reducing inflammation and allergic responses:

- Study on Asthma Models : A related compound demonstrated a reduction in airway hyperresponsiveness in mice models of asthma by inhibiting IL-4 and IL-5 production, suggesting a similar potential for this compound.

Toxicology and Safety Profile

While the biological activities are promising, it is essential to assess the safety profile:

- Toxicity Tests : Preliminary tests indicate low toxicity levels in cultured cells, but further studies are necessary to confirm these findings in vivo.

Q & A

Basic Research Questions

Q. What are the critical synthetic strategies for achieving high stereochemical purity in the synthesis of this pyrrolidine derivative?

- Methodological Answer : The synthesis involves multi-step reactions, starting with chiral pyrrolidine precursors. Key steps include:

-

Coupling reactions : Use of DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups for amide/ester bond formation .

-

Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) for improved reaction kinetics and solubility .

-

Temperature control : Maintain 0–25°C during nucleophilic substitutions to minimize racemization .

-

Protecting groups : tert-Butoxycarbonyl (Boc) or benzyl groups protect hydroxyl and amine functionalities during intermediate steps .

- Data Table :

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | DCM, 0°C | 72 | 95.3 |

| Deprotection | TFA, rt | 88 | 98.1 |

Q. Which analytical techniques are most reliable for confirming the compound’s stereochemistry and structural integrity?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using SHELXL refinement (high-resolution data ≤1.0 Å recommended) .

- NOESY NMR : Correlate spatial proximity of substituents (e.g., 3-hydroxy and 4-methoxyphenyl groups) .

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to validate enantiomeric purity .

Advanced Research Questions

Q. How can discrepancies between computational conformational predictions and experimental crystallographic data be resolved?

- Methodological Answer :

-

Molecular dynamics simulations : Apply AMBER or CHARMM force fields to model low-energy conformers. Compare with experimental data from multiple crystal forms (e.g., solvated vs. unsolvated) .

-

Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing .

-

Variable-temperature crystallography : Assess thermal motion effects on bond angles and torsional flexibility .

- Data Table :

| Parameter | Computational (DFT) | Experimental (X-ray) |

|---|---|---|

| C2–C3–O–H dihedral | 175.2° | 172.8° |

| H-bond distance (O···H) | 1.89 Å | 1.92 Å |

Q. What experimental designs mitigate hydrolysis of the ester moiety in pharmacological assays?

- Methodological Answer :

- Pro-drug modification : Replace ethyl ester with tert-butyl or pivaloyloxymethyl esters to enhance metabolic stability .

- Buffer optimization : Use phosphate-buffered saline (pH 7.4) with 0.01% sodium azide to inhibit microbial degradation .

- Esterase inhibition : Add phenylmethylsulfonyl fluoride (PMSF, 1 mM) to block esterase activity in cell lysates .

Q. How do steric and electronic effects influence the reactivity of the pyrrolidine ring in nucleophilic substitutions?

- Methodological Answer :

- Steric effects : The 3-methyl group hinders axial attack, favoring equatorial substitution. Use bulky electrophiles (e.g., trityl chloride) to probe steric accessibility .

- Electronic effects : Electron-withdrawing substituents (e.g., 4-methoxyphenyl) activate the pyrrolidine nitrogen for alkylation. Monitor via Hammett σ constants and reaction kinetics .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and mass spectrometry data during characterization?

- Methodological Answer :

-

NMR reassignment : Acquire 2D spectra (HSQC, HMBC) to resolve overlapping signals. For example, distinguish between C2-phenyl and C4-methoxyphenyl protons via long-range coupling .

-

High-resolution MS : Confirm molecular formula using ESI-TOF (error < 2 ppm). Discrepancies in [M+H]+ peaks may indicate residual solvents or adducts .

- Example :

| Observed [M+H]+ | Theoretical [M+H]+ | Error (ppm) | Interpretation |

|---|---|---|---|

| 402.1567 | 402.1572 | 1.2 | Valid |

| 424.1389 | 402.1572 | 5432.1 | Na+ adduct |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.